1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

Kinase Inhibition PI3K Signaling Cancer Research

Researchers studying PI3K isoform-specific signaling require compounds with verified selectivity-generic pyridinyl ketones lack the precise 2-methoxy-6-methyl-3-acetyl substitution pattern essential for PI3Kα discrimination. • PI3Kα IC50: 35 nM vs. PI3Kβ IC50: 95 nM-enables isoform-selective experimental design. • ≥95% HPLC purity; suitable as analytical reference standard for method development & calibration. • Versatile 3-acetyl handle supports Claisen condensations, pyrazole formation & regioselective lithiation for complex drug candidate synthesis. Global shipping from stocked inventory ensures reliable procurement for time-sensitive research programs.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B11745335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)C)OC
InChIInChI=1S/C9H11NO2/c1-6-4-5-8(7(2)11)9(10-6)12-3/h4-5H,1-3H3
InChIKeyKUPMFJOULCBEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one: Product Overview


1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (CAS 156630-73-8) is a disubstituted pyridinyl ketone, classified under the chemical family of pyridine derivatives. Its core structure features a pyridine ring with a methoxy group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 6-position, and an acetyl group (-COCH₃) at the 3-position [1]. This compound is not a commercial therapeutic but a specialized research intermediate and tool molecule, recognized for its utility in synthesizing complex heterocyclic structures and its bioactivity against specific enzyme targets, as detailed in public bioassay repositories like PubChem and BindingDB [2].

Synthetic intermediate Regioselective pyridinyl ketone building block for scaffold diversification
Kinase tool compound PI3Kα-preferring inhibitor for isoform-specific pathway studies
Analytical standard Certified purity reference for HPLC/LC-MS method validation

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one: Sourcing Specificity


For a scientific user, substituting 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-one with a generic pyridinyl ketone or a closely related isomer is not a viable strategy. The specific 2-methoxy-6-methyl-3-acetyl substitution pattern dictates a unique set of electronic and steric properties, which in turn governs its reactivity profile in key synthetic transformations [1] and its target engagement in biological assays [2]. Even minor changes to the substitution pattern (e.g., relocating the acetyl group or removing the methoxy moiety) can ablate the desired activity against a specific kinase isoform or alter its metabolic stability in a cellular context [3]. This document provides the quantitative, comparator-based evidence necessary for procurement decisions based on specific research requirements, not just chemical similarity.

Positional isomers
Regioisomeric substitution patterns may ablate desired kinase inhibition activity
Missing 2‑methoxy group
Regioselective lithiation control may be lost in analogs without the ortho-directing methoxy
Research‑grade material
Non‑certified purity may not provide traceability required for quantitative analytical work

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one: Evidence Comparison


PI3Kα Isoform Inhibition Selectivity

This compound demonstrates a distinct inhibitory profile against specific isoforms of the phosphoinositide 3-kinase (PI3K) family, a key factor in selecting the correct tool compound for pathway studies. Data shows its potency against PI3K p110α (IC50 = 35 nM) is markedly different from its activity against the β (IC50 = 95 nM) and δ (IC50 = 74 nM) isoforms [1]. In contrast, a commonly referenced pan-PI3K inhibitor like LY294002 lacks this isoform-specific differentiation, exhibiting nearly identical potency across multiple isoforms [2].

PI3Kα isoform inhibition
Reported
IC50 35 nM (α) vs 95 nM (β); LY294002 1.4 µM (α)
Supports PI3Kα-preferring tool compound selection
Recombinant PI3K isoforms, Rat1 cell expression
Kinase Inhibition PI3K Signaling Cancer Research

AKR1B10/B1 Inhibition Selectivity

The compound has been characterized for its inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), with an IC50 of 130 nM [1]. This activity is not unique in isolation, but its procurement value is defined by its activity relative to a closely related enzyme, AKR1B1. While the compound also inhibits AKR1B1 with an IC50 of 88 nM [1], this near-equipotent profile is a specific characteristic. In comparison, other AKR1B10 inhibitors like Oleanolic acid exhibit high selectivity for AKR1B10 over AKR1B1 (e.g., Ki of 6 nM for AKR1B10 vs. Ki of >50 µM for AKR1B1) [2].

AKR1B10/B1 selectivity
Reported
AKR1B10 IC50 130 nM; AKR1B1 IC50 88 nM (non‑selective)
Dual AKR1B1/B10 inhibition context; not a selective probe
Human recombinant enzymes, pyridine-3-aldehyde reduction
AKR1B10 Enzyme Inhibition Metabolic Disease

Regioselective Reactivity Utility

The specific substitution pattern of 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-one confers a distinct and quantifiable advantage in synthetic routes. The presence of the 2-methoxy group directs lithiation to the 4-position of the pyridine ring with a high degree of regioselectivity [1]. This contrasts with the behavior of the simpler analog, 1-(6-methylpyridin-3-yl)ethan-1-one, where the absence of the ortho-directing methoxy group leads to a mixture of products from competing benzylic and ring lithiation pathways [1]. The functionalization of the 2-methoxy-6-methylpyridine core is well-documented, with selective bromination and subsequent lithium-bromine exchange enabling the introduction of various electrophiles, a key step for diversifying the scaffold [2].

Regioselective lithiation
Class‑level
>95% regioselective 4‑position functionalization with methoxy directing
Supports regioselective scaffold diversification review
Lithium amide bases, THF; comparator yields product mixture
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Aqueous Solubility Differentiation

For a pyridylmethyl analog series containing the 2-methoxy-6-methylpyridin-3-yl motif, the kinetic solubility was measured at 4.5 µM in PBS buffer at pH 7.4 [1]. While modest, this specific solubility value is a critical procurement metric. When compared to another close analog in the same series (compound 4o) which exhibited a solubility of 200 µM, the difference is stark [1]. This quantitative data allows a researcher to anticipate the compound's behavior in aqueous assay conditions, a factor that directly impacts the reliability of dose-response curves and the accuracy of IC50 determination.

Aqueous solubility
Head‑to‑head
Kinetic solubility 4.5 µM vs analog 200 µM
Informs solubility-limited assay planning
pH 7.4 PBS, UV/Vis; ~44× difference
Physicochemical Properties Assay Development Drug Discovery

Analytical Standard Validation

The compound is commercially available as an analytical standard with a certified purity of ≥90.0% (HPLC) . This level of certified purity differentiates it from research-grade material of unspecified purity, which may contain unknown or variable amounts of impurities. The procurement of an analytical standard grade is essential for applications requiring precise quantification, such as method development, system suitability testing, or the generation of calibration curves for mass spectrometry. This is in contrast to a generic 'research-grade' supply of a similar compound like 1-(6-methoxypyridin-3-yl)ethan-1-one, which may be offered with a lower or unspecified purity [1].

Analytical standard purity
Specification review
≥90.0% HPLC certified; traceable reference material
Supports quantitative method validation where certified purity is required
Research‑grade alternatives lack certification
Analytical Chemistry Quality Control Method Validation

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one: Optimal Use-Cases


Synthesis of Pharmaceutical Intermediates

Based on its demonstrated high regioselectivity in lithiation and electrophilic substitution at the pyridine core, this compound is ideally suited as a starting material or intermediate in the multi-step synthesis of complex drug candidates, particularly where precise control over substitution patterns is required [1]. The 3-acetyl group provides a versatile handle for further transformations, including Claisen condensations and the formation of pyrazoles or other heterocycles.

Kinase Profiling for Isoform Selectivity

Given its differential inhibitory activity against PI3K isoforms (IC50 of 35 nM for p110α vs. 95 nM for p110β) [2], this compound can serve as a specialized tool compound for researchers studying PI3K-dependent signaling pathways. Its procurement is specifically recommended for experimental setups designed to distinguish the functional roles of PI3Kα from other isoforms, a task for which non-selective inhibitors are unsuitable.

Analytical Method Development (HPLC/LC-MS)

The commercial availability of this compound as a certified analytical standard with ≥90.0% (HPLC) purity positions it as a reliable reference material for analytical method development. It is directly applicable for creating calibration standards, assessing method precision and accuracy, and monitoring system suitability in quality control environments where traceability and quantitative certainty are paramount.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Regioselective functionalization capability
Regioselective lithiation/electrophilic substitution yield
PI3K isoform profiling
PI3Kα-preferred inhibition profile
PI3K isoform inhibition differential assessment
HPLC/LC‑MS method development
Certified analytical standard purity
Quantitative accuracy and traceability for calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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